2-Oxo-Zoniporide as the Predominant Human Circulating Metabolite: Quantitative PK Evidence
In a human ADME study following intravenous infusion of 80 mg [14C]zoniporide, 2-oxozoniporide (M1) was identified as the major circulating and excretory metabolite, accounting for the predominant fraction of plasma radioactivity [1]. The enzymatic formation of 2-oxozoniporide from zoniporide is catalyzed by aldehyde oxidase with a Km of 3.4 μM and Vmax of 74 pmol/min/mg protein in human liver S9 fractions [2]. This establishes 2-oxo-zoniporide not as a minor degradation product but as the primary pharmacologically relevant species in human systemic exposure.
| Evidence Dimension | Human circulating metabolite abundance and enzymatic formation kinetics |
|---|---|
| Target Compound Data | Major circulating and excretory metabolite; Km = 3.4 μM, Vmax = 74 pmol/min/mg protein |
| Comparator Or Baseline | Parent zoniporide and minor metabolites M2 (17% of dose in feces), M3 (6.4% of circulating radioactivity) |
| Quantified Difference | 2-Oxo-zoniporide is the predominant circulating species, exceeding M3 by ~15.6-fold in relative abundance |
| Conditions | Human subjects receiving 80 mg IV [14C]zoniporide; in vitro human liver S9 fractions |
Why This Matters
For studies requiring human-relevant NHE-1 pharmacology, 2-oxo-zoniporide represents the actual circulating active species, making it essential for in vitro assays designed to reflect human systemic exposure.
- [1] Dalvie D, Zhang C, Chen W, Smolarek T, Obach RS, Loi CM. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences. Drug Metab Dispos. 2010 Apr;38(4):641-54. View Source
- [2] Dalvie D, Zhang C, Chen W, Smolarek T, Obach RS, Loi CM. Cross-species comparison of the metabolism and excretion of zoniporide: contribution of aldehyde oxidase to interspecies differences. Drug Metab Dispos. 2010 Apr;38(4):641-54. (Km and Vmax data) View Source
